6-Iodocinnoline
Description
6-Iodocinnoline is a heterocyclic aromatic compound derived from cinnoline, a bicyclic structure featuring two adjacent nitrogen atoms.
Key characteristics of cinnoline derivatives include their planar aromatic structure, which allows for π-π interactions, and the electron-deficient nature due to the two nitrogen atoms. The introduction of iodine, a heavy halogen, enhances polarizability and may facilitate halogen bonding, making this compound a candidate for catalytic or medicinal chemistry applications .
Properties
Molecular Formula |
C8H5IN2 |
|---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
6-iodocinnoline |
InChI |
InChI=1S/C8H5IN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H |
InChI Key |
BEKBYGIAKIOYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Iodocinnoline can be synthesized through several methods. One common approach involves the iodination of cinnoline derivatives. For instance, the reaction of cinnoline with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a cinnoline derivative is reacted with an iodine source under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Iodocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include azido-cinnoline and cyano-cinnoline derivatives.
Oxidation Reactions: Quinoline derivatives are formed.
Reduction Reactions: Dihydro-cinnoline derivatives are obtained.
Scientific Research Applications
6-Iodocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-iodocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular proteins and nucleic acids, disrupting their normal functions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 6-Iodocinnoline with structurally similar compounds, emphasizing substituent effects and physicochemical properties:
Key Observations:
Core Structure Differences: Cinnoline derivatives (e.g., this compound, 6-Ethynylcinnoline) are more electron-deficient than quinoline or aniline derivatives due to the dual nitrogen atoms. This enhances their suitability for electrophilic substitution or coordination chemistry.
Substituent Effects: Iodine: Enhances molecular weight and polarizability. Ethynyl: Introduces sp-hybridized carbon, enabling Sonogashira couplings. Compared to iodine, ethynyl groups reduce steric bulk but increase reactivity toward alkynes . Nitro: In 2-Iodo-6-nitroaniline, the nitro group strongly withdraws electrons, making the compound less basic than iodocinnolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
